(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide
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Overview
Description
The compound (2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of key intermediates, which are then coupled together through a series of reactions. Common synthetic routes may include:
Amide Bond Formation: This step involves the coupling of carboxylic acids with amines to form amide bonds. Reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are often used.
Protection and Deprotection: Protecting groups are used to temporarily mask reactive functional groups during the synthesis. Common protecting groups include tert-butyloxycarbonyl (Boc) for amines and methoxymethyl (MOM) for alcohols.
Cyclization Reactions: The formation of cyclic structures within the molecule may involve cyclization reactions, which can be facilitated by catalysts such as palladium or copper.
Oxidation and Reduction: These reactions are used to introduce or modify functional groups. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) or covalent bonding. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties, used as a solvent and synthetic intermediate.
Methanesulfonyl Chloride: An organosulfur compound used in organic synthesis.
Uniqueness
The uniqueness of (2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide lies in its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C46H53N7O18 |
---|---|
Molecular Weight |
991.9 g/mol |
IUPAC Name |
(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C46H53N7O18/c1-21-42-24(52-13-14-68-44(67-3)43(52)71-42)15-33(69-21)70-26-17-46(65,16-23-35(26)41(63)37-36(39(23)61)38(60)22-5-4-6-25(66-2)34(22)40(37)62)45(64)48-11-10-47-28(55)18-50-30(57)20-51-29(56)19-49-27(54)9-12-53-31(58)7-8-32(53)59/h4-8,21,24,26,33,42-44,61,63,65H,9-20H2,1-3H3,(H,47,55)(H,48,64)(H,49,54)(H,50,57)(H,51,56)/t21-,24-,26-,33-,42+,43+,44-,46-/m0/s1 |
InChI Key |
HEFSNPRZMGSIAR-SLEKZCOWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCO[C@@H]([C@H]8O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCOC(C8O2)OC |
Origin of Product |
United States |
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